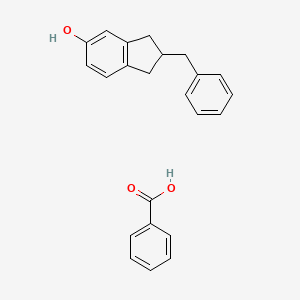![molecular formula C11H21NO4S B14470964 {[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid CAS No. 66432-55-1](/img/structure/B14470964.png)
{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid is an organic compound that features a unique combination of functional groups, including a carbamoyl group, a sulfinyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid typically involves multiple steps, starting with the preparation of the carbamoyl and sulfinyl intermediates. One common method involves the reaction of butan-2-ylamine with a suitable sulfinylating agent to form the sulfinyl intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products Formed
Oxidation: {[Di(butan-2-yl)carbamoyl]sulfonyl}acetic acid
Reduction: {[Di(butan-2-yl)carbamoyl]amino}acetic acid
Substitution: Esters or amides of this compound
Wissenschaftliche Forschungsanwendungen
{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The carbamoyl group can form hydrogen bonds with target proteins, influencing their structure and function. The carboxylic acid group can participate in acid-base interactions, affecting the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[Di(butan-2-yl)carbamoyl]sulfonyl}acetic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.
{[Di(butan-2-yl)carbamoyl]amino}acetic acid: Similar structure but with an amino group instead of a sulfinyl group.
{[Di(butan-2-yl)carbamoyl]methoxy}acetic acid: Similar structure but with a methoxy group instead of a sulfinyl group.
Uniqueness
{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where the sulfinyl group’s reactivity is advantageous.
Eigenschaften
CAS-Nummer |
66432-55-1 |
|---|---|
Molekularformel |
C11H21NO4S |
Molekulargewicht |
263.36 g/mol |
IUPAC-Name |
2-[di(butan-2-yl)carbamoylsulfinyl]acetic acid |
InChI |
InChI=1S/C11H21NO4S/c1-5-8(3)12(9(4)6-2)11(15)17(16)7-10(13)14/h8-9H,5-7H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
IXVDILGDILCPHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N(C(C)CC)C(=O)S(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



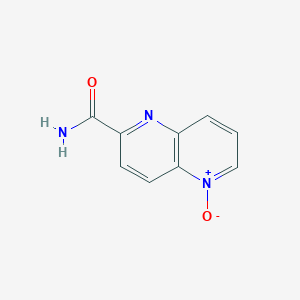

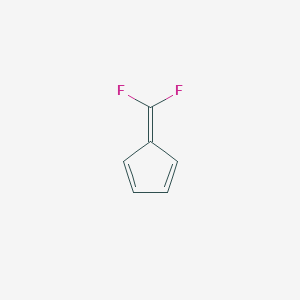
![6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride](/img/structure/B14470931.png)
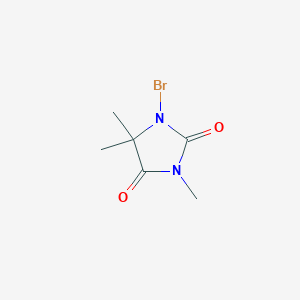
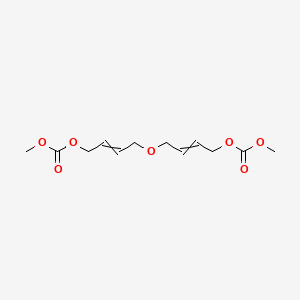

![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)

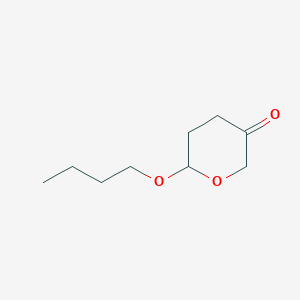

![Bis(benzo[d]oxazol-2-ylmethyl)sulfane](/img/structure/B14470978.png)
